molecular formula C11H15NO B1386061 2-(Cyclopropylmethoxy)-5-methylaniline CAS No. 1094717-64-2

2-(Cyclopropylmethoxy)-5-methylaniline

Cat. No. B1386061
M. Wt: 177.24 g/mol
InChI Key: YKVZQAOWCDFVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-5-methylaniline, also known as CMMA, is an aromatic amine with a wide range of applications in the scientific research field. It is a cyclic derivative of aniline, an organic compound with a benzene ring structure. CMMA is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. In addition, CMMA has been studied for its potential use in drug discovery, drug delivery, and biomedical applications.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-methylaniline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It has also been studied for its potential use in drug discovery, drug delivery, and biomedical applications. In addition, 2-(Cyclopropylmethoxy)-5-methylaniline has been explored as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism Of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylaniline is not yet fully understood. However, it is believed that the cyclic structure of 2-(Cyclopropylmethoxy)-5-methylaniline allows it to interact with certain enzymes and proteins in the body, resulting in a variety of biochemical and physiological effects. 2-(Cyclopropylmethoxy)-5-methylaniline is thought to interact with the enzyme acetylcholinesterase, resulting in the inhibition of the enzyme, which in turn leads to an increase in the levels of acetylcholine in the body. This can result in a variety of physiological effects, including increased alertness, improved mood, and improved cognitive function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(Cyclopropylmethoxy)-5-methylaniline are not yet fully understood. However, it is believed that 2-(Cyclopropylmethoxy)-5-methylaniline can interact with the enzyme acetylcholinesterase, resulting in the inhibition of the enzyme and an increase in the levels of acetylcholine in the body. This can lead to a variety of physiological effects, including increased alertness, improved mood, and improved cognitive function. In addition, 2-(Cyclopropylmethoxy)-5-methylaniline has been studied for its potential use in drug delivery, as it is believed to be able to increase the bioavailability of certain drugs.

Advantages And Limitations For Lab Experiments

The use of 2-(Cyclopropylmethoxy)-5-methylaniline in lab experiments has several advantages. 2-(Cyclopropylmethoxy)-5-methylaniline is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, 2-(Cyclopropylmethoxy)-5-methylaniline is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, there are some limitations to the use of 2-(Cyclopropylmethoxy)-5-methylaniline in laboratory experiments. For example, 2-(Cyclopropylmethoxy)-5-methylaniline is highly flammable and must be handled with care. In addition, 2-(Cyclopropylmethoxy)-5-methylaniline is a highly reactive compound and can react with other compounds, resulting in the formation of undesired byproducts.

Future Directions

The potential applications of 2-(Cyclopropylmethoxy)-5-methylaniline are vast and varied. Future research could explore the use of 2-(Cyclopropylmethoxy)-5-methylaniline in drug discovery and drug delivery, as well as its potential use in biomedical applications. In addition, further research could be conducted to explore the biochemical and physiological effects of 2-(Cyclopropylmethoxy)-5-methylaniline, as well as its potential interactions with other enzymes and proteins in the body. Finally, 2-(Cyclopropylmethoxy)-5-methylaniline could be explored as a potential inhibitor of other enzymes, such as proteases and phosphatases, which are involved in a variety of biochemical processes.

properties

IUPAC Name

2-(cyclopropylmethoxy)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVZQAOWCDFVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-5-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylmethoxy)-5-methylaniline
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylmethoxy)-5-methylaniline
Reactant of Route 3
Reactant of Route 3
2-(Cyclopropylmethoxy)-5-methylaniline
Reactant of Route 4
Reactant of Route 4
2-(Cyclopropylmethoxy)-5-methylaniline
Reactant of Route 5
Reactant of Route 5
2-(Cyclopropylmethoxy)-5-methylaniline
Reactant of Route 6
Reactant of Route 6
2-(Cyclopropylmethoxy)-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.